molecular formula C11H24N2O2 B598228 tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate CAS No. 105090-82-2

tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate

Cat. No.: B598228
CAS No.: 105090-82-2
M. Wt: 216.325
InChI Key: OLMOMQPMUBCXAM-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate: is a carbamate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is often used as a building block in organic synthesis and has a molecular formula of C12H26N2O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under mild conditions. One common method is the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) . This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate.

Industrial Production Methods: Industrial production of carbamates, including this compound, often involves the use of protecting groups for amines. The tert-butyloxycarbonyl (Boc) protecting group is commonly used and can be removed with strong acid (trifluoroacetic acid) or heat .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation.

    Medicine: Potential therapeutic applications in medicinal chemistry due to its ability to form stable carbamate derivatives.

    Industry: Utilized in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate involves its role as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is added to the amine, forming a stable carbamate. This protects the amine from unwanted reactions during synthesis. The Boc group can be removed with strong acid, such as trifluoroacetic acid (TFA), through a mechanism involving protonation of the carbonyl oxygen and subsequent cleavage of the tert-butyl group .

Comparison with Similar Compounds

    tert-Butyl carbamate: Another carbamate derivative used as a protecting group for amines.

    Benzyl carbamate: Used in the synthesis of N-Boc-protected anilines.

    Methyl carbamate: Commonly used in organic synthesis and industrial applications.

Uniqueness: tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate is unique due to its specific structure, which provides stability and ease of removal of the Boc protecting group. This makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry applications.

Biological Activity

tert-Butyl (5-amino-4,4-dimethylpentyl)carbamate is a carbamate derivative that has garnered interest for its potential biological activities and applications in medicinal chemistry. This compound is utilized in various research contexts, particularly in the development of targeted therapies and drug delivery systems. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H25N2O2\text{C}_{12}\text{H}_{25}\text{N}_{2}\text{O}_{2}

This compound features a tert-butyl group attached to a carbamate moiety, which enhances its stability and reactivity in biological systems.

The biological activity of this compound primarily stems from its ability to act as a protecting group for amines during chemical synthesis, facilitating the formation of stable derivatives. This property is particularly useful in the synthesis of complex biomolecules and drug candidates. The Boc (tert-butyloxycarbonyl) group can be removed under acidic conditions, allowing for the release of free amines that can engage in further biological interactions.

Applications in Drug Development

  • Antibody-Drug Conjugates : The compound is incorporated into antibody-drug conjugates (ADCs), which target specific cancer cells while minimizing damage to healthy tissues. This targeted approach enhances therapeutic efficacy and reduces side effects.
  • Proteolysis-Targeting Chimeras (PROTACs) : It is also used in PROTAC technology, which facilitates the degradation of specific proteins involved in disease processes, offering a novel strategy for treating various conditions.

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description
AnticancerPotential use in ADCs for targeted cancer therapy.
NeuroprotectiveMay have applications in neurodegenerative disease treatments via acetylcholinesterase inhibition .
AntimicrobialInvestigated for activity against various pathogens .

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

  • Neuroprotective Effects :
    • A study evaluated a related compound's ability to inhibit amyloid-beta aggregation, showing protective effects on astrocyte cell viability in the presence of toxic peptides associated with Alzheimer’s disease . The compound showed an 85% inhibition of aggregation at a concentration of 100 µM.
  • Antimicrobial Activity :
    • A library of carbamate derivatives was screened for antimicrobial properties against Mycobacterium tuberculosis. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.40 µg/mL to >25 µg/mL, indicating promising activity against drug-resistant strains .

In Vivo Studies

In vivo models have been utilized to assess the therapeutic potential of related compounds:

  • In a scopolamine-induced model of Alzheimer's disease, compounds demonstrated moderate protective effects against cognitive decline by reducing amyloid levels and improving cell viability compared to controls .

Properties

IUPAC Name

tert-butyl N-(4-amino-4-methylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-6-7-11(4,5)12/h6-8,12H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMOMQPMUBCXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105090-82-2
Record name tert-butyl N-(4-amino-4-methylpentyl)carbamate
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